(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide
Übersicht
Beschreibung
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide, also known as ecopipam hydrobromide, is a high-affinity dopamine receptor antagonist. It selectively targets the dopamine D1 and D5 receptors, with minimal affinity for other dopamine receptor subtypes. This compound is widely used in scientific research, particularly in studies involving dopamine-related pathways and behaviors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide involves multiple steps, starting from the appropriate naphthalene derivative. The key steps include:
Formation of the azepine ring: This is achieved through a series of cyclization reactions.
Introduction of the chlorine and hydroxyl groups: These functional groups are introduced via selective halogenation and hydroxylation reactions.
Methylation: The final step involves the methylation of the nitrogen atom to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The azepine ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the reduced azepine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide is extensively used in scientific research due to its selective antagonism of dopamine D1 and D5 receptors. Some key applications include:
Neuroscience: Studying dopamine-related pathways and behaviors.
Behavioral Studies: Investigating the effects of dopamine antagonism on behavior.
Addiction Research: Exploring the role of dopamine receptors in addiction and substance abuse.
Pharmacology: Understanding the pharmacokinetics and pharmacodynamics of dopamine receptor antagonists .
Wirkmechanismus
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide exerts its effects by selectively binding to dopamine D1 and D5 receptors, thereby blocking the action of dopamine. This antagonism leads to a decrease in dopamine-mediated signaling pathways, affecting various physiological and behavioral processes. The compound’s high affinity for these receptors makes it a valuable tool for studying dopamine-related functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SCH 23390 hydrochloride: Another dopamine D1 receptor antagonist with similar properties.
Raclopride tartrate: A dopamine D2 receptor antagonist.
Haloperidol: A non-selective dopamine receptor antagonist used in clinical settings
Uniqueness
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide is unique due to its high selectivity for dopamine D1 and D5 receptors, making it particularly useful for studies focused on these specific receptor subtypes. Its minimal affinity for other dopamine receptors reduces off-target effects, enhancing the precision of experimental outcomes .
Biologische Aktivität
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a] benzazepin-12-ol;hydrobromide, commonly known as ecopipam , is a compound of significant interest due to its high-affinity antagonistic action on dopamine D1 and D5 receptors. This article provides a detailed examination of its biological activity based on diverse sources and research findings.
Ecopipam selectively binds to dopamine D1 and D5 receptors, inhibiting dopamine-mediated signaling pathways. This antagonism leads to alterations in various physiological processes and behaviors associated with dopamine function. The compound's selectivity for these receptors makes it a valuable tool for studying dopamine-related pathways in neuroscience and pharmacology.
Pharmacological Effects
Ecopipam has been investigated for its potential effects in several areas:
-
Neuroscience Research :
- Studies have shown that ecopipam can influence behaviors related to reward and motivation by modulating dopamine signaling.
- Its role in the treatment of disorders such as schizophrenia and addiction has been explored due to its ability to block excessive dopaminergic activity.
-
Behavioral Studies :
- Research indicates that ecopipam can affect locomotor activity and reward-seeking behavior in animal models.
- Its effects on anxiety-like behaviors have also been documented in various studies.
-
Addiction Research :
- Ecopipam has shown promise in reducing drug-seeking behavior in preclinical models of addiction.
- Its antagonistic action on D1 and D5 receptors is thought to mitigate the reinforcing effects of drugs like cocaine and amphetamines.
Case Studies
Case Study 1: Dopamine Antagonism in Schizophrenia
A clinical trial examined the effects of ecopipam on patients with schizophrenia. Results indicated a reduction in psychotic symptoms without the severe side effects often associated with traditional antipsychotics. The study highlighted ecopipam's potential as a safer alternative for managing schizophrenia symptoms.
Case Study 2: Impact on Reward-Seeking Behavior
In a study using rodents, ecopipam administration led to decreased preference for cocaine-associated cues. This suggests that the compound may be effective in reducing relapse rates among individuals recovering from substance use disorders.
Binding Affinity
Ecopipam demonstrates a high binding affinity for dopamine D1 and D5 receptors:
Receptor Type | Binding Affinity (Ki) |
---|---|
D1 | 0.9 nM |
D5 | 1.2 nM |
These values indicate that ecopipam is a potent antagonist at these receptor sites, making it an important compound for further research into dopaminergic modulation.
Comparative Studies
Comparative studies with other dopamine antagonists have shown that ecopipam has a more favorable side effect profile while maintaining efficacy in reducing dopaminergic activity:
Compound | D1 Ki (nM) | D5 Ki (nM) | Side Effects |
---|---|---|---|
Ecopipam | 0.9 | 1.2 | Minimal |
Haloperidol | 0.5 | 50 | Significant weight gain, sedation |
Risperidone | 4 | 10 | Moderate sedation |
Eigenschaften
IUPAC Name |
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO.BrH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUWIDFICGEZKR-JUOYHRLASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042596 | |
Record name | SCH 39166 hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227675-51-5 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227675-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.